molecular formula C20H22N2O4S2 B6455715 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549023-26-7

2-[3-(methylsulfanyl)phenyl]-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6455715
CAS RN: 2549023-26-7
M. Wt: 418.5 g/mol
InChI Key: WVIZSFUACGJUOT-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines, are common heterocyclic pharmacophores . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, similar compounds like pinacol boronic esters have been studied. For instance, catalytic protodeboronation of these esters has been reported, utilizing a radical approach .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. For example, some 1,3,4-thiadiazoles have been found to inhibit acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-(oxan-3-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-27-17-8-4-7-16(12-17)22-20(23)21(13-15-6-5-11-26-14-15)18-9-2-3-10-19(18)28(22,24)25/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIZSFUACGJUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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